4-[2-[[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
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Overview
Description
4-[2-[[7-(4-Ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its complex molecular structure suggests it could interact with various biological targets, making it a significant subject for research in fields like pharmacology and biochemistry.
Preparation Methods
Synthetic routes and reaction conditions : The synthesis of this compound generally involves multi-step organic reactions starting from simpler aromatic compounds. The key reactions include forming the pyrrolo[2,3-d]pyrimidin core and subsequently introducing the phenyl and ethoxyphenyl groups through nucleophilic substitution and coupling reactions.
Industrial production methods
: Scaling up these methods requires careful control of reaction conditions, such as temperature, pH, and solvent choice. Industrial synthesis might employ catalysts and continuous flow techniques to improve yields and reduce costs.
Chemical Reactions Analysis
Types of reactions : This compound undergoes various reactions, including oxidation, reduction, and substitution. The sulfonamide group can engage in nucleophilic substitution, while the aromatic rings may participate in electrophilic aromatic substitution.
Common reagents and conditions
: Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and strong bases or acids for substitution reactions.
Major products
: Depending on the reaction, major products can range from sulfonamide derivatives to modified aromatic compounds with different functional groups.
Scientific Research Applications
In chemistry , it serves as a building block for synthesizing more complex molecules. In biology , its interactions with enzymes and receptors are studied to understand its potential as a drug candidate. In medicine , it may be investigated for its potential to treat diseases, particularly those involving abnormal cell growth or immune response. In industry , its properties might be utilized in developing new materials or chemical processes.
Mechanism of Action
This compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The pyrrolo[2,3-d]pyrimidin core is known to interact with ATP-binding sites in kinases, suggesting it might act as an inhibitor of these enzymes, disrupting cellular signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Compared to similar compounds, like other pyrrolo[2,3-d]pyrimidin derivatives, it is unique in its structural features, such as the ethoxyphenyl and sulfonamide groups, which might impart distinct biological activities and pharmacokinetic properties. Similar compounds include 4-amino-N-(4-ethoxyphenyl)pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide and others with variations in the substituents on the pyrrolo[2,3-d]pyrimidin core.
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Properties
IUPAC Name |
4-[2-[[7-(4-ethoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O3S/c1-2-36-23-12-10-22(11-13-23)33-18-25(21-6-4-3-5-7-21)26-27(31-19-32-28(26)33)30-17-16-20-8-14-24(15-9-20)37(29,34)35/h3-15,18-19H,2,16-17H2,1H3,(H2,29,34,35)(H,30,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJDYBNBYQKPCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCC4=CC=C(C=C4)S(=O)(=O)N)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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